molecular formula C21H24N4O B15103148 2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

Cat. No.: B15103148
M. Wt: 348.4 g/mol
InChI Key: KYSTWHITFHTVRD-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone is a complex organic compound that features an indole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to serotonin receptors or other tryptophan-binding proteins. The piperazine ring can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone is unique due to its combination of three distinct ring systems (indole, piperazine, and pyridine), which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

2-indol-1-yl-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H24N4O/c26-21(17-25-12-8-18-5-1-2-7-20(18)25)24-15-13-23(14-16-24)11-9-19-6-3-4-10-22-19/h1-8,10,12H,9,11,13-17H2

InChI Key

KYSTWHITFHTVRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

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